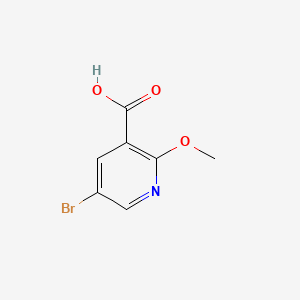

5-Bromo-2-methoxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLXURQPRRMPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559520 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54916-66-4 | |

| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 54916-66-4

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-methoxynicotinic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the synthesis of targeted therapeutics, including vasopressin receptor modulators. This guide is designed to not only provide established protocols but also to offer insights into the causal relationships that drive experimental choices in the synthesis and application of this versatile molecule.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, with the CAS number 54916-66-4, is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the methoxy group, and the bromine atom. This trifecta of functionality allows for sequential and selective chemical modifications, making it an ideal starting material for the construction of complex, biologically active molecules.

The pyridine core is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. Finally, the methoxy group influences the electronic properties of the pyridine ring and can be a key interaction point with target proteins or be demethylated to reveal a hydroxyl group for further functionalization.

This guide will explore the synthesis of this key intermediate, its detailed properties, and its significant role in the development of novel therapeutics targeting critical signaling pathways.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable approach to this compound involves the bromination of a suitable 2-methoxynicotinic acid precursor. The following protocol is a representative synthesis, grounded in established chemical principles for the bromination of electron-rich heterocyclic systems.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxynicotinic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxynicotinic acid (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating the pyridine nitrogen and activating the ring towards electrophilic substitution.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C. NBS is chosen as the brominating agent for its milder reactivity compared to elemental bromine, which can lead to over-bromination and side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the sulfuric acid.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.

Causality in Experimental Choices:

-

Choice of Brominating Agent: NBS is preferred over Br₂ to control the regioselectivity and minimize the formation of di-brominated byproducts. The reaction is an electrophilic aromatic substitution, and the methoxy group at the 2-position, being an electron-donating group, directs the incoming electrophile (Br+) to the ortho and para positions. The 5-position is electronically favored.

-

Role of Sulfuric Acid: The strong acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, it also facilitates the in-situ generation of the bromonium ion from NBS, which is the active electrophile.

-

Temperature Control: The initial low temperature is crucial to control the reaction rate and prevent unwanted side reactions.

Visualizing the Synthetic Workflow:

Caption: A stepwise workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 54916-66-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid/powder | [4] |

| Melting Point | 160 °C | [5] |

| Purity | Typically ≥98% | [1][4] |

| Calculated XLogP3-AA | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Spectroscopic Data Interpretation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methoxy protons will be a sharp singlet at around δ 3.9-4.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct carbon signals.[6] The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~165-175 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ ~110-160 ppm), with the carbon attached to the bromine being significantly shielded. The methoxy carbon will be observed in the upfield region (δ ~55-60 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺) and M+2⁺ in an approximate 1:1 ratio. The exact mass can be used to confirm the elemental composition.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a highly sought-after intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is particularly prominent in the development of modulators for G-protein coupled receptors (GPCRs).

Synthesis of Vasopressin V1b Receptor Antagonists for Stress-Related Disorders

The vasopressin V1b receptor is predominantly expressed in the anterior pituitary and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[7][8][9] Overactivation of the HPA axis is implicated in the pathophysiology of depression and anxiety.[8] Consequently, antagonists of the V1b receptor are being investigated as novel treatments for these disorders.[8]

This compound is a key starting material for the synthesis of potent and selective V1b receptor antagonists, such as Nelivaptan . The synthesis typically involves the amidation of the carboxylic acid group of this compound with a complex amine, followed by further modifications.

Caption: Synthetic utility of this compound for V1b antagonists.

Signaling Pathway of the Vasopressin V1b Receptor

The V1b receptor is a Gq/11-coupled GPCR.[10] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, a key event in the stress response. V1b antagonists block this pathway by preventing AVP from binding to the receptor.

Caption: The V1b receptor signaling cascade and its inhibition by antagonists.

Synthesis of Vasopressin V2 Receptor Agonists for Nocturia

The vasopressin V2 receptor, primarily located in the kidney collecting ducts, is a Gs-coupled GPCR that regulates water reabsorption.[10] Agonists of the V2 receptor are used to treat conditions like nocturia (excessive urination at night) by promoting water retention.

This compound also serves as a crucial precursor in the synthesis of selective V2 receptor agonists, such as Fedovapagon .[11] The synthetic strategy again leverages the reactivity of the carboxylic acid and the bromine atom for the construction of the final drug molecule.

Signaling Pathway of the Vasopressin V2 Receptor

Upon AVP binding, the V2 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption from the urine back into the bloodstream. V2 receptor agonists mimic the action of AVP to initiate this cascade.

Caption: The V2 receptor signaling pathway leading to water reabsorption.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a testament to the power of well-designed building blocks in accelerating drug discovery. Its unique combination of reactive sites provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated by its pivotal role in the development of vasopressin receptor modulators, this compound offers medicinal chemists a reliable and versatile tool for accessing novel chemical space and developing innovative therapies for a range of challenging diseases. The continued exploration of its synthetic potential is sure to yield further breakthroughs in the field of drug development.

References

-

Stenutz, R. 5-bromo-2-methoxypyridine-3-carboxylic acid. Stenutz. Available at: [Link] (Accessed: January 10, 2026).

-

PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 10, 2026).

-

J&K Scientific. this compound, 98% | 54916-66-4. J&K Scientific LLC. Available at: [Link] (Accessed: January 10, 2026).

-

Amerigo Scientific. this compound. Amerigo Scientific. Available at: [Link] (Accessed: January 10, 2026).

-

PubMed. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 10, 2026).

-

PMC. Vasopressin V1B Receptor Antagonists as Potential Antidepressants. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 10, 2026).

-

PubMed Central. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 10, 2026).

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 10, 2026).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-bromo-2-methoxypyridine-3-carboxylic acid [stenutz.eu]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

physicochemical properties of 5-Bromo-2-methoxynicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxynicotinic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound (CAS No: 54916-66-4) is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive carboxylic acid handle, a methoxy group, and a bromine atom on a pyridine core, offers multiple avenues for synthetic modification. This trifecta of functional groups allows for its incorporation into complex molecular architectures, making it a key intermediate in the synthesis of targeted therapeutics. Notably, it serves as a crucial component in the development of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting its significance in creating novel agents for neurological and psychiatric disorders.

This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols tailored for researchers, scientists, and drug development professionals. The information herein is designed to empower users to effectively handle, characterize, and deploy this compound in their research endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

Table 1: Summary of Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 54916-66-4 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 156-158 °C | [3] |

| Boiling Point | 324.8 ± 42.0 °C (at 760 mmHg) | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| LogP (Octanol/Water) | 1.76 | [3] |

| Polar Surface Area | 59.42 Ų | [3] |

| Exact Mass | 230.953094 u | [3] |

Expert Insights:

-

Melting Point: The sharp and relatively high melting point range of 156-158 °C suggests a stable, crystalline solid under standard conditions.[3] In a laboratory setting, a melting point determination is a primary indicator of purity; a broad or depressed melting range would signify the presence of impurities.

-

LogP: The partition coefficient (LogP) of 1.76 indicates a moderate level of lipophilicity.[3] This value is within the range often sought for orally available drugs (typically 1-5), suggesting a favorable balance between aqueous solubility and lipid membrane permeability, a critical factor for drug absorption.

-

Polar Surface Area (PSA): A PSA of 59.42 Ų is well below the 140 Ų threshold often associated with good cell membrane permeability, further supporting its potential as a scaffold for bioavailable molecules.[3]

Section 2: Acidity (pKa) and Aqueous Solubility

While specific experimental data for the pKa and aqueous solubility of this compound are not widely published, these parameters are critical for any application involving physiological environments. The carboxylic acid moiety dictates its acidic nature, and its ionization state, governed by the pKa, will profoundly impact its solubility, absorption, and interaction with biological targets.

Determining the Acid Dissociation Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (carboxylate anion) forms. For a drug candidate, this value is essential for predicting its charge state in different parts of the body (e.g., stomach vs. intestine), which directly affects its absorption and distribution.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4] The protocol involves monitoring pH changes as a titrant is added to a solution of the analyte.

Methodology:

-

Preparation: Prepare a ~1 mM solution of this compound in water. To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[5]

-

Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized 0.1 M HCl solution. This ensures the compound is fully protonated at the start.[5]

-

Titration: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[5]

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the titration curve as the pH at the half-equivalence point—the point where half of the acid has been neutralized.[6] This corresponds to the midpoint of the buffer region on the curve.[5]

Determining Aqueous Solubility

Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development.

Protocol: Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold standard for determining water solubility and is detailed in OECD Test Guideline 105.[7]

Methodology:

-

Equilibration: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask.

-

Agitation: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary time, but 24-48 hours is typical.[7]

-

Phase Separation: After agitation, allow the solution to stand to let undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the aqueous solubility at that temperature.

Workflow for Solubility Determination

Caption: Workflow for the OECD Shake-Flask Solubility Method.

Section 3: Spectroscopic and Structural Profile

Spectroscopic analysis is essential for confirming the identity and structural integrity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the acidic proton of the carboxylic acid (-COOH), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR will display unique signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid, typically around 1700-1730 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be prominent in the 2500-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻). A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2).

Protocol: General Workflow for Acquiring a ¹H NMR Spectrum

Caption: General workflow for ¹H NMR sample preparation and analysis.

Section 4: Synthesis and Reactivity

As a chemical intermediate, the synthesis and subsequent reactivity of this compound are of paramount importance.

Synthetic Pathway: An efficient synthesis has been reported that involves a multi-step process starting from a substituted pyridine precursor. The key transformations include methoxylation, oxidation, nucleophilic substitution with methylamine, followed by bromination and finally alkaline hydrolysis to yield the target carboxylic acid.

Diagram: Simplified Synthetic Logic

Caption: Conceptual flow of the synthesis of the target compound.

Reactivity Insights: this compound is a versatile scaffold for further chemical elaboration:

-

Carboxylic Acid Derivatization: The -COOH group is readily converted into amides, esters, or acid chlorides, allowing for the attachment of diverse side chains or linkage to other molecular fragments. This is a common strategy in structure-activity relationship (SAR) studies.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the electron-deficient pyridine ring is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the introduction of aryl, heteroaryl, vinyl, or amino substituents at the 5-position, providing a powerful tool for library synthesis and lead optimization.

Section 5: Safety and Handling

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Information: Based on available data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties that make it highly attractive for drug discovery and medicinal chemistry. Its moderate lipophilicity, favorable polar surface area, and, most importantly, its multiple handles for synthetic diversification provide a robust platform for the creation of complex and biologically active molecules. By understanding its core properties and employing the standardized protocols outlined in this guide, researchers can confidently and effectively utilize this compound to accelerate the development of next-generation therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 11, 2026, from [Link]

-

Vara, D., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Titrations. Lifescience Global. Retrieved January 11, 2026, from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved January 11, 2026, from [Link]

-

University of California, Davis. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved January 11, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 11, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. api.kreatis.eu [api.kreatis.eu]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. web.williams.edu [web.williams.edu]

- 7. oecd.org [oecd.org]

- 8. 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxynicotinic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its utility stems from the versatile reactivity of the bromine atom, the carboxylic acid moiety, and the methoxy group on the pyridine ring, which allows for the strategic introduction of diverse functional groups. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, complete with mechanistic insights, detailed experimental protocols, and a discussion of the underlying chemical principles. The presented methodologies are designed to be robust and reproducible, providing a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Significance of this compound in Modern Chemistry

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is a cornerstone of modern drug design. This compound (CAS No: 54916-66-4, Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol ) is a particularly valuable intermediate due to its trifunctional nature. The bromine atom at the 5-position serves as a handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid at the 3-position can be readily converted into amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships. The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be a key interaction point with biological targets. This unique combination of functional groups makes this compound a sought-after precursor in the development of novel therapeutics and agrochemicals.

Primary Synthesis Pathway: From 2-Hydroxynicotinic Acid

The most established and reliable route to this compound commences with the readily available starting material, 2-hydroxynicotinic acid. This pathway involves a two-step sequence: regioselective bromination followed by methylation of the hydroxyl group.

Step 1: Regioselective Bromination of 2-Hydroxynicotinic Acid

The initial step is the electrophilic bromination of 2-hydroxynicotinic acid to introduce a bromine atom at the 5-position of the pyridine ring. The hydroxyl group at the 2-position and the carboxylic acid at the 3-position are both electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution. However, the hydroxyl group is also an ortho-, para-director, and the reaction can be driven to completion under appropriate conditions.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, typically generated in situ from bromine and a base, is attacked by the electron-rich pyridine ring. The directing effects of the existing substituents favor the substitution at the 5-position.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxynicotinic acid [2]

-

Reagents and Materials:

-

2-Hydroxynicotinic acid

-

50% Sodium hydroxide solution

-

Bromine

-

12N Hydrochloric acid

-

Isopropyl alcohol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 10 g (0.07 mol) of 2-hydroxynicotinic acid in a solution of 16.8 g of 50% sodium hydroxide (0.21 mol) diluted with 25 ml of water.

-

Prepare a sodium hypobromite solution by adding 13.6 g (0.17 mol) of bromine to a solution of 20.16 g of 50% sodium hydroxide (0.25 mol) in 125 ml of water at 0°C, then dilute to 400 ml.

-

To the solution of 2-hydroxynicotinic acid, add 200 ml of the freshly prepared sodium hypobromite solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Add another 100 ml portion of the sodium hypobromite solution and continue stirring for an additional 24 hours.

-

Cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from isopropyl alcohol to yield 5-bromo-2-hydroxynicotinic acid. A second recrystallization from 95% ethanol can be performed for higher purity.

-

-

Expected Yield: Approximately 9.7 g (63.5%).

Step 2: Methylation of 5-Bromo-2-hydroxynicotinic Acid

The second step involves the methylation of the hydroxyl group of 5-bromo-2-hydroxynicotinic acid to yield the final product. A common and effective methylating agent for this transformation is dimethyl sulfate (DMS) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the electrophilic methyl group of DMS.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, and dimethyl sulfate is the electrophile.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

5-Bromo-2-hydroxynicotinic acid

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate or sodium hydroxide

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-hydroxynicotinic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetone or DMF.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the refluxing mixture.

-

Continue to reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternative Synthesis Pathways

While the primary route is generally preferred, alternative synthetic strategies can be employed depending on the availability of starting materials and desired reaction conditions.

Route A: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloronicotinic Acid

This pathway utilizes 5-bromo-2-chloronicotinic acid as the starting material. The chloro group at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr). Reaction with a strong nucleophile like sodium methoxide can displace the chloride to introduce the methoxy group.

Mechanism: The reaction proceeds via an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings. The methoxide ion attacks the carbon bearing the chlorine atom, forming a negatively charged Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring and the carboxylic acid group. Subsequent elimination of the chloride ion restores the aromaticity and yields the final product.

Generalized Protocol:

-

Dissolve 5-bromo-2-chloronicotinic acid in a suitable solvent such as methanol or an inert solvent like DMF.

-

Add a solution of sodium methoxide in methanol (typically 1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction and neutralize with an acid (e.g., dilute HCl).

-

Extract the product with an organic solvent, wash, dry, and purify as described in the primary route.

Route B: Hydrolysis of Methyl 5-Bromo-2-methoxynicotinate

If the corresponding methyl ester, methyl 5-bromo-2-methoxynicotinate, is commercially available or can be synthesized readily, the final step would be its hydrolysis to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Mechanism:

-

Base-catalyzed hydrolysis (saponification): The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate. Acidic workup protonates the carboxylate to give the carboxylic acid.

-

Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated to give the carboxylic acid.

Generalized Protocol (Base-catalyzed):

-

Dissolve methyl 5-bromo-2-methoxynicotinate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54916-66-4 | C₇H₆BrNO₃ | 232.03 |

| 2-Hydroxynicotinic acid | 609-71-2 | C₆H₅NO₃ | 139.11 |

| 5-Bromo-2-hydroxynicotinic acid | 38186-92-8 | C₆H₄BrNO₃ | 218.01 |

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ | 236.45 |

| Methyl 5-bromo-2-methoxynicotinate | 122433-41-4 | C₈H₈BrNO₃ | 246.06 |

Visualization of Synthesis Pathways

Caption: Overview of the primary and alternative synthetic pathways to this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches of the methoxy group and the carboxylic acid, and the C-Br stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

This technical guide has detailed the most reliable synthetic pathway to this compound starting from 2-hydroxynicotinic acid, involving a two-step bromination and methylation sequence. Additionally, two viable alternative routes, nucleophilic aromatic substitution and ester hydrolysis, have been presented. The provided protocols and mechanistic discussions offer a robust framework for the laboratory-scale synthesis of this important chemical intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of drug discovery and development, and the synthetic strategies outlined herein provide a practical guide for its preparation.

References

-

Oxford University Press. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). U.S.

- Atta-ur-Rahman. (2015). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

- Method for producing 2-hydroxynicotinic acid derivative. (1999).

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

- Feng, K. (2020). LATE-STAGE C(sp3)

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Retrieved from [Link]

-

ResearchGate. (2024, February 8). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)? Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012).

-

That Chemist. (2023, February 24). Late-Stage Methylation of Drug Molecules. YouTube. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-methoxynicotinic Acid: A Technical Guide for Researchers

Disclaimer: This technical guide presents a comprehensive spectroscopic profile of 5-Bromo-2-methoxynicotinic acid based on predicted data derived from established principles of spectroscopy and analysis of structurally analogous compounds. As of the time of publication, experimental spectra for this specific compound were not publicly available. This guide is intended to provide a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar molecules.

Introduction

This compound (C₇H₆BrNO₃, MW: 232.03 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount for reproducible research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical workflow. This in-depth guide provides a detailed, albeit predictive, analysis of the spectroscopic data for this compound, offering insights into the expected spectral features and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related compounds such as nicotinic acid and other substituted pyridines.

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | -COOH |

| ~8.45 | Doublet | 1H | H-6 |

| ~8.25 | Doublet | 1H | H-4 |

| ~3.95 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Carboxylic Acid) |

| ~162.0 | C-2 |

| ~149.0 | C-6 |

| ~142.0 | C-4 |

| ~118.0 | C-5 |

| ~115.0 | C-3 |

| ~54.0 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here for its ability to dissolve a wide range of organic compounds, including carboxylic acids, and for its characteristic residual solvent peak which can be used for spectral calibration. A high-field NMR spectrometer (500 MHz for ¹H) is recommended to achieve better signal dispersion and resolution, which is particularly useful for analyzing substituted aromatic systems.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Calibrate the ¹H spectrum using the residual DMSO peak at δ 2.50 ppm.

-

Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show four distinct signals. The downfield broad singlet at approximately 13.5 ppm is characteristic of a carboxylic acid proton. The two doublets in the aromatic region (~8.45 and ~8.25 ppm) are assigned to the two pyridine ring protons, H-6 and H-4. Their doublet multiplicity arises from coupling to each other. The singlet at around 3.95 ppm corresponds to the three protons of the methoxy group.

The predicted ¹³C NMR spectrum should display seven signals, corresponding to the seven unique carbon atoms in the molecule. The signal at ~165.5 ppm is typical for a carboxylic acid carbonyl carbon. The carbon attached to the methoxy group (C-2) is expected to be significantly downfield (~162.0 ppm). The remaining aromatic carbons will appear in the range of 115-149 ppm. The carbon bearing the bromine atom (C-5) is predicted to be shielded relative to the other aromatic carbons due to the heavy atom effect. The methoxy carbon signal is anticipated around 54.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1050 | Medium | C-Br stretch |

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for obtaining IR spectra of solid samples, as it requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Interpretation of Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ is expected for the C=O stretching of the carboxylic acid group. The aromatic C=C and C=N stretching vibrations should give rise to medium intensity bands around 1600 and 1470 cm⁻¹. A strong band around 1250 cm⁻¹ is predicted for the C-O stretching of the aryl ether (methoxy group). The C-Br stretching vibration is expected to appear at a lower wavenumber, around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 231/233 | High | [M]⁺ (Molecular Ion) |

| 216/218 | Medium | [M - CH₃]⁺ |

| 188/190 | Medium | [M - COOH]⁺ |

| 152 | Low | [M - Br]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

Rationale: Electron Ionization (EI) is a classic and robust ionization technique that provides a characteristic fragmentation pattern, which can be used as a molecular fingerprint.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Instrumentation: Utilize a mass spectrometer equipped with an EI source.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be used to confirm the presence of bromine in the molecular ion and its fragments.

Interpretation of Predicted Mass Spectrum

The key feature in the predicted EI mass spectrum will be the molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a pair of signals of nearly equal intensity at m/z 231 and 233, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical (-CH₃) from the methoxy group, resulting in fragment ions at m/z 216 and 218. Loss of the carboxylic acid group (-COOH) would lead to fragments at m/z 188 and 190. A smaller peak corresponding to the loss of the bromine atom might be observed at m/z 152.

Visualizing Spectroscopic Correlations

The following diagrams, generated using Graphviz, illustrate the key structural correlations for the predicted NMR data and a plausible fragmentation pathway for the mass spectrum.

Caption: Predicted major fragmentation pathways in the EI mass spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. While based on theoretical principles and data from analogous compounds, it offers a solid foundation for researchers working with this molecule. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretation guidelines, will aid in the structural verification and purity assessment of synthesized this compound. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive characterization.

References

-

Amerigo Scientific. This compound. [Link]

Sources

An In-Depth Technical Guide to the Anticipated Crystal Structure of 5-Bromo-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. While its molecular structure is defined, a definitive single-crystal X-ray diffraction study is not publicly available. This guide provides a comprehensive analysis of its anticipated crystal structure, grounded in established crystallographic principles and a detailed comparative analysis of the structurally analogous 5-bromo-2-fluoronicotinic acid monohydrate. We present a plausible synthesis route, a standardized protocol for crystallization and X-ray diffraction, and a predictive model of the molecular geometry, intermolecular interactions, and supramolecular assembly. This document serves as a robust predictive resource to inform research and development efforts involving this compound.

Introduction and Significance

Nicotinic acid and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring creates a molecule with specific electronic and steric properties that are attractive for designing targeted therapeutics. The bromine atom, for instance, can serve as a site for further functionalization or engage in halogen bonding, while the methoxy group can influence solubility and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling physicochemical properties such as solubility, dissolution rate, and stability, which are critical for drug development.

This guide addresses the current gap in the literature by providing a detailed predictive analysis of the crystal structure of this compound. By leveraging data from the closely related 5-bromo-2-fluoronicotinic acid monohydrate, we can infer with a high degree of confidence the likely packing motifs and hydrogen bonding networks that govern the solid-state architecture of the title compound.

Synthesis and Crystallization

Plausible Synthesis Route

The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. A common strategy involves the bromination of a suitable nicotinic acid precursor. For instance, processes for the preparation of 5-halo-2-hydroxynicotinic acids have been described where a 2-hydroxynicotinic acid is halogenated in a strongly alkaline solution.[1] Subsequent methylation of the hydroxyl group would yield the desired product. An alternative approach could involve the synthesis of a related derivative, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination and alkaline hydrolysis are key steps.[2]

Recommended Crystallization Protocol

Obtaining diffraction-quality single crystals is a critical prerequisite for X-ray structure determination.[3] The choice of solvent is crucial, as it influences solubility and crystal growth kinetics. Based on the crystallization of the analogous 5-bromo-2-fluoronicotinic acid, a mixture of a polar organic solvent and water is a promising starting point.[4]

Step-by-Step Protocol for Single Crystal Growth:

-

Solvent Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran (THF), and water) to identify a suitable solvent or solvent system in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent mixture, such as THF and water) at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: Filter the warm, saturated solution to remove any particulate matter and transfer the filtrate to a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Monitoring: Monitor the vial over several days for the formation of small, well-defined single crystals. The goal is to obtain crystals with sharp edges and clear faces, typically in the size range of 0.1-0.3 mm.[4]

Single-Crystal X-ray Diffraction: A Standardized Workflow

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.[5][6]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[5] As the crystal is rotated, a diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[4]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined against the experimental data to improve its accuracy.[7]

Predicted Crystal Structure of this compound

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate provides a robust template for predicting the structure of this compound.[4]

Molecular Geometry

The molecule is expected to be nearly planar, with the carboxylic acid group and the methoxy group lying in or close to the plane of the pyridine ring. The substitution of fluorine with a methoxy group will introduce a slight increase in steric bulk.

Caption: 2D structure of this compound.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding is a dominant force in the crystal packing of pyridine carboxylic acids.[8] In the case of 5-bromo-2-fluoronicotinic acid monohydrate, a complex three-dimensional supramolecular structure is formed through hydrogen bonds involving the carboxylic acid, the pyridine nitrogen, and a water molecule.[4]

Predicted Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimer vs. Acid-Pyridine Catemer: Nicotinic acid derivatives can form either centrosymmetric carboxylic acid dimers or head-to-tail chains where the carboxylic acid proton hydrogen bonds to the pyridine nitrogen of an adjacent molecule.[9] Given the presence of the 2-methoxy group, which may sterically hinder dimer formation, an acid-to-pyridine hydrogen bond is a strong possibility.

-

Role of Solvent: If crystallized as a hydrate, water molecules are expected to act as hydrogen bond bridges, connecting molecules through O-H···O and O-H···N interactions, similar to what is observed in the fluoro-analogue.[4]

Caption: A potential hydrogen bonding scheme involving a water molecule bridge.

Halogen Bonding:

The bromine atom on the pyridine ring is a potential halogen bond donor. While not always the dominant interaction, it can play a role in directing the crystal packing, potentially forming C-Br···O or C-Br···N interactions with neighboring molecules.

Predicted Crystallographic Data

While precise unit cell parameters cannot be predicted without experimental data, we can anticipate the general crystallographic system based on the related fluoro-compound.

| Parameter | Predicted Value/System | Reference Compound Data (5-bromo-2-fluoronicotinic acid monohydrate)[4] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ (or similar non-centrosymmetric) | P2₁2₁2₁ |

| Molecules per unit cell (Z) | 4 | 4 |

| Key Interactions | O-H···N, O-H···O hydrogen bonds | O-H···N, O-H···O hydrogen bonds, 1D water chain |

Conclusion

While a definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded and comprehensive prediction of its solid-state architecture. By synthesizing information from the closely related 5-bromo-2-fluoronicotinic acid monohydrate and established principles of crystallographic analysis, we have outlined the likely synthesis, crystallization, molecular geometry, and supramolecular assembly of the title compound. The predictive insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, enabling a more informed approach to the utilization of this important chemical entity.

References

-

Al-Obaidi, A. et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, -1(ahead-of-print). [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved January 11, 2026, from [Link]

-

Fleck, M. & Bohatý, L. (2012). A structural and theoretical study of intermolecular interactions in nicotinohydrazide dihydrochloride. PubMed. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Minor, W. et al. (2017). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC - NIH. [Link]

-

Vogels, C. M. et al. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved January 11, 2026, from [Link]

-

Al-Amiery, A. A. et al. (2022). Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. PubMed Central. [Link]

-

Shakeel, F. et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PMC - PubMed Central. [Link]

-

Juricek, M. et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. [Link]

-

Gołdyń, M. et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

- Johnson, W. O. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

Sources

- 1. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 5-Bromo-2-methoxynicotinic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, efficacy, and developability.[1][2] 5-Bromo-2-methoxynicotinic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers, scientists, and drug development professionals in designing robust synthetic routes, developing suitable formulations, and ensuring reliable outcomes in biological assays. This technical guide provides a comprehensive framework for determining the solubility of this compound, moving from rapid qualitative assessments to the rigorous, quantitative equilibrium shake-flask method. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical development, the solubility of a drug substance is a pivotal parameter that influences its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can lead to a cascade of challenges, including inadequate drug absorption, low and variable bioavailability, and difficulties in formulation.[1][2][5] For an API like this compound, understanding its solubility is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Developing stable and effective dosage forms, be it for oral, parenteral, or topical administration.[2]

-

Preclinical Studies: Ensuring consistent and predictable exposure in in vitro and in vivo models.

This guide will equip the researcher with the necessary protocols to systematically characterize the solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties informs the experimental approach.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [6][7] |

| Molecular Weight | 232.03 g/mol | [6][7] |

| IUPAC Name | 5-bromo-2-methoxypyridine-3-carboxylic acid | [6][8] |

| Structure | ||

| PubChem CID: 14371728[8] |

The structure reveals key functional groups that govern solubility: a carboxylic acid (-COOH), a methoxy group (-OCH₃), a pyridine ring, and a bromine atom. The carboxylic acid group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[9][10] However, the aromatic ring and bromine atom contribute to its lipophilicity, which may favor solubility in less polar or non-polar solvents.[11] This structural dichotomy makes a systematic solubility screen essential.

Part I: Qualitative Solubility Determination

A rapid, qualitative assessment is the first step in mapping the solubility profile. This process provides a broad overview and helps in selecting solvents for a more rigorous quantitative analysis. The general principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][11]

Experimental Protocol for Qualitative Solubility Screening

This protocol is designed to classify the compound's solubility in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Document the observations for each solvent tested.

-

pH Test for Aqueous Solubility: If testing in water, use litmus or pH paper to check if the solution is acidic, indicating the dissolution of the carboxylic acid.

Logical Workflow for Qualitative Screening

The following diagram illustrates the decision-making process for classifying the compound based on its solubility in acidic, basic, and neutral solvents.

Caption: Workflow for classifying an organic compound based on its solubility.

Part II: Quantitative Solubility Determination (Shake-Flask Method)

For drug development and many research applications, a precise quantitative measure of solubility is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This method involves generating a saturated solution in the presence of excess solid solute and then measuring the concentration of the dissolved compound.

Causality Behind the Shake-Flask Method

The core principle is to allow the system of solid solute and solvent to reach a state of thermodynamic equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution. The concentration of the solute in the solution at equilibrium is defined as its solubility. Factors such as incubation time, temperature, and agitation are controlled to ensure true equilibrium is reached.

Experimental Protocol for the Shake-Flask Method

Materials:

-

This compound (crystalline powder)

-

Selected organic solvents (based on qualitative screen)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 5 mL) to the vial.

-

Incubation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Incubate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

HPLC Analysis Method

A reverse-phase HPLC method is typically suitable for analyzing organic acids.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm or another wavelength of maximum absorbance for the compound.[12][13]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

Workflow for Quantitative Solubility Determination

The following diagram outlines the sequential steps of the shake-flask method.